molecular formula C19H27NO3 B2982275 (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1797160-42-9

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2982275
CAS No.: 1797160-42-9
M. Wt: 317.429
InChI Key: SCGFDKVZJXUANW-UHFFFAOYSA-N
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Description

“(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. It contains a methoxyphenyl group, an azepan ring, a tetrahydropyran ring, and a methanone group .


Molecular Structure Analysis

The molecular formula of this compound is C19H27NO3, and its molecular weight is 317.429. It contains an azepan ring (a seven-membered ring with one nitrogen atom), a tetrahydropyran ring (a six-membered ring with one oxygen atom), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a methanone group (a carbon double-bonded to an oxygen and single-bonded to two other carbons) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific studies or literature on this compound, it’s impossible to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Diversity-Oriented Synthesis

Research has demonstrated the synthetic utility of compounds related to (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone in the diversity-oriented synthesis of structurally diverse non-natural compounds. A study highlighted the oxidative carbon-hydrogen bond activation reaction as a pivotal step for synthesizing a library of substituted tetrahydropyrones, further diversified through click chemistry. This approach provides rapid access to a variety of compounds for biological screening, emphasizing the compound's role in enabling the exploration of chemical space for potential biological activities (Zaware et al., 2011).

Novel Prins Cyclization

Another study focused on the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via a novel Prins cyclization method, starting from a similar compound. This reaction, promoted by InCl3, showcases the compound's reactivity towards forming complex structures with potential for diverse chemical and biological applications. The method stands out for its high selectivity and yield, underpinning the compound's versatility in synthetic organic chemistry (Reddy et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally related to this compound has identified several derivatives with significant activity. One study synthesized a series of derivatives and found them to exhibit good antimicrobial activity, comparable to standard drugs. This suggests the potential for developing new antimicrobial agents based on modifications of the core structure of this compound (Kumar et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Without specific studies or literature on this compound, it’s impossible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry if it presents interesting challenges or opportunities for the development of new synthetic methods .

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-22-18-7-5-15(6-8-18)17-4-2-3-11-20(14-17)19(21)16-9-12-23-13-10-16/h5-8,16-17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGFDKVZJXUANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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